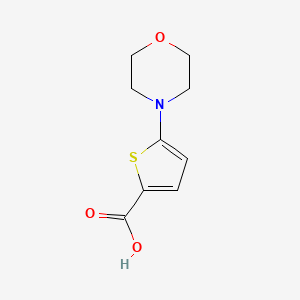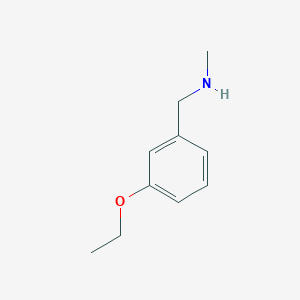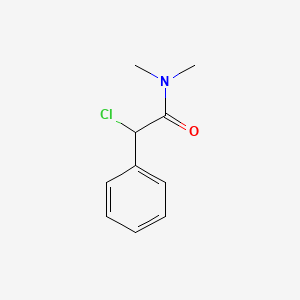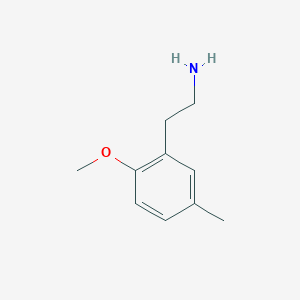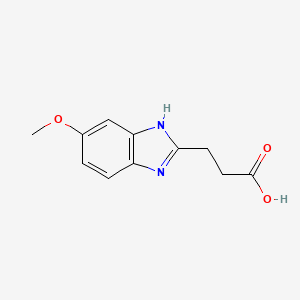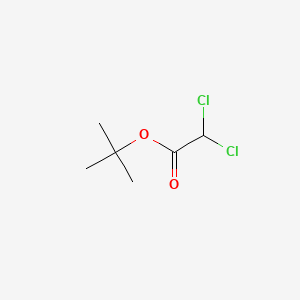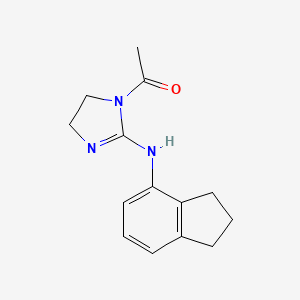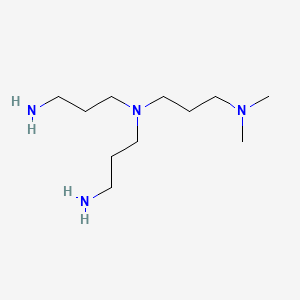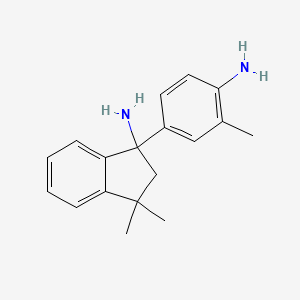![molecular formula C5H4N4OS2 B1608515 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 94350-96-6](/img/no-structure.png)
3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is a chemical compound with the molecular formula C5H4N4OS2 and a molecular weight of 200.24 . It is also known by other synonyms such as “3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” and "3-methyl-7-sulfanyl-1,3,4-thiadiazolino[2,3-c]1,2,4-triazin-4-one" .
Applications De Recherche Scientifique
Synthesis Methods
The synthesis of [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones involves innovative approaches, such as utilizing sulfuric acid supported on silica gel in solventless systems. This method has proven efficient for preparing these compounds by one-pot condensation and cyclization processes, demonstrating the versatility and adaptability of these compounds for various synthetic routes (Heravi et al., 2004).
Biological Activities
The derivatives of 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibit significant biological activities, including antimicrobial and larvicidal properties. For instance, novel triazinone derivatives have been synthesized and tested for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their potential as mosquito larvicidal agents (Kumara et al., 2015). This underscores the potential of these compounds in developing new antimicrobial agents and pest control methods.
Physicochemical Properties
The physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides, which are closely related to the compound of interest, have been studied for their efficacy as topically effective carbonic anhydrase inhibitors. These studies highlight the compound's potential in medical applications, specifically in reducing intraocular pressure in conditions like glaucoma (Katritzky et al., 1987).
Antimicrobial and Antifungal Applications
Further research into sulfone-linked bis heterocycles has revealed pronounced antimicrobial activity, suggesting these derivatives could be effective against a broad range of microbial threats (Padmavathi et al., 2008).
Safety and Hazards
Orientations Futures
The future directions for “3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” and its derivatives could involve further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 3-amino-5-methyl-1,2,4-thiadiazole with carbon disulfide to form 3-methyl-4,5-dithio-1,2,4-thiadiazole. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-4,5-dihydro-1,2,4-thiadiazole-5-thione. The final step involves the reaction of this intermediate with chloroacetic acid to form the desired compound.", "Starting Materials": [ "3-amino-5-methyl-1,2,4-thiadiazole", "Carbon disulfide", "Hydrazine hydrate", "Chloroacetic acid" ], "Reaction": [ "Step 1: React 3-amino-5-methyl-1,2,4-thiadiazole with carbon disulfide in the presence of a base such as potassium hydroxide to form 3-methyl-4,5-dithio-1,2,4-thiadiazole.", "Step 2: React 3-methyl-4,5-dithio-1,2,4-thiadiazole with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 3-methyl-4,5-dihydro-1,2,4-thiadiazole-5-thione.", "Step 3: React 3-methyl-4,5-dihydro-1,2,4-thiadiazole-5-thione with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one." ] } | |
Numéro CAS |
94350-96-6 |
Formule moléculaire |
C5H4N4OS2 |
Poids moléculaire |
200.2 g/mol |
Nom IUPAC |
3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N4OS2/c1-2-3(10)9-4(7-6-2)12-5(11)8-9/h1H3,(H,8,11) |
Clé InChI |
YJFLMNUAMMCWMI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N(C1=O)NC(=S)S2 |
SMILES canonique |
CC1=NN=C2N(C1=O)NC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




